2-(ETHYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
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Overview
Description
2-(Ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a quinazoline moiety fused with a cyclopentane ring, along with an ethylsulfanyl and a methylphenyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the quinazoline intermediate with a cyclopentanone derivative under conditions that promote spirocyclization, such as the use of strong acids or bases.
Introduction of Substituents: The ethylsulfanyl and methylphenyl groups are introduced through nucleophilic substitution reactions. For example, the ethylsulfanyl group can be added using ethylthiol in the presence of a suitable base, while the methylphenyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can undergo reduction to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation reagents, halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, compounds with quinazoline cores are known for their potential as enzyme inhibitors, particularly in the context of cancer research. The spirocyclic structure may enhance binding affinity and selectivity for certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. Quinazoline derivatives have been studied for their anticancer, antiviral, and antibacterial properties.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for compounds like 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one often involves interaction with specific enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. The spirocyclic structure may enhance the compound’s ability to fit into the active site of these enzymes, thereby increasing its inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-3-(2-chlorophenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
The presence of the ethylsulfanyl group in 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one may confer unique electronic properties that can influence its reactivity and biological activity. Additionally, the specific arrangement of substituents can affect the compound’s solubility, stability, and overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H26N2OS |
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Molecular Weight |
402.6g/mol |
IUPAC Name |
2-ethylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-3-29-24-26-22-19-12-6-5-11-18(19)16-25(14-8-9-15-25)21(22)23(28)27(24)20-13-7-4-10-17(20)2/h4-7,10-13H,3,8-9,14-16H2,1-2H3 |
InChI Key |
OUHNHBTWVXQXBZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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